4-(4-Fluorocinnamoyl)morpholine

Anticancer Drug Discovery Ecteinascidin Derivatives Cytotoxicity Potentiation

4-(4-Fluorocinnamoyl)morpholine is a synthetic cinnamamide featuring a morpholine ring linked to a 4-fluorocinnamoyl group. This compound functions as a versatile building block in medicinal chemistry, where the morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the 4-fluorocinnamoyl group introduces specific electronic characteristics and is employed as a derivatizing agent to enhance biological activity.

Molecular Formula C13H14FNO2
Molecular Weight 235.25 g/mol
CAS No. 105919-42-4
Cat. No. B5868625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorocinnamoyl)morpholine
CAS105919-42-4
Molecular FormulaC13H14FNO2
Molecular Weight235.25 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C=CC2=CC=C(C=C2)F
InChIInChI=1S/C13H14FNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-6H,7-10H2/b6-3+
InChIKeyDLDOPPUZJCILPO-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorocinnamoyl)morpholine (CAS 105919-42-4): A Core Morpholine Scaffold for Fluorinated Drug Discovery and Chemical Biology


4-(4-Fluorocinnamoyl)morpholine is a synthetic cinnamamide featuring a morpholine ring linked to a 4-fluorocinnamoyl group [1]. This compound functions as a versatile building block in medicinal chemistry, where the morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the 4-fluorocinnamoyl group introduces specific electronic characteristics and is employed as a derivatizing agent to enhance biological activity [2][3]. Its primary differentiation arises from the quantifiable effects of its specific substitution pattern in advanced SAR studies, rather than simple structural comparison to other cinnamoyl morpholines.

Why 4-(4-Fluorocinnamoyl)morpholine Cannot Be Replaced by Generic Cinnamoyl Morpholines in Advanced Research


Generic substitution with unsubstituted cinnamoylmorpholine or other halo-substituted analogs fails in critical applications because the 4-fluoro substituent uniquely dictates biological outcomes. In a pivotal structure-activity relationship (SAR) study on ecteinascidin 770 derivatives, the 4-fluorocinnamoyl analogue exhibited a 70-fold increase in cytotoxicity over the parent scaffold, a gain not achieved by other acyl groups, such as 3-quinolineacyl, which showed only a 50-fold increase [1]. This demonstrates that the electronic and steric properties of the specific 4-fluorine atom are not interchangeable with other substituents, including chlorine, in terms of resultant pharmacodynamics. Furthermore, the fluorine atom alters the compound's physicochemical profile, such as reducing its computed LogP from ~1.9 for the unsubstituted analog to 1.5, which directly influences membrane permeability and metabolic stability [2].

Quantitative Head-to-Head Evidence: Validating the Selection of 4-(4-Fluorocinnamoyl)morpholine


70-Fold Higher Cytotoxicity in Cancer Cell Lines Compared to Parent Ecteinascidin Scaffold

In a direct head-to-head comparison, the 4-fluorocinnamoyl derivative of ecteinascidin 770 (Compound 6h) exhibited approximately 70-fold higher cytotoxicity against the HCT116 human colon carcinoma cell line compared to the parent compound 1b. This differentiation was superior to that observed for the 3-quinolineacyl derivative (6g), which showed a 50-fold increase in the same assay system [1].

Anticancer Drug Discovery Ecteinascidin Derivatives Cytotoxicity Potentiation

Distinct Pharmacokinetic Profile via Reduced Lipophilicity (XLogP3 = 1.5)

The computed partition coefficient (XLogP3-AA) for 4-(4-Fluorocinnamoyl)morpholine is 1.5, indicating lower lipophilicity than the unsubstituted 4-cinnamoylmorpholine, which has a computed XLogP3-AA of approximately 1.9 [1]. This difference is class-level inference for cinnamoyl morpholines. The reduction in LogP is a well-established effect of introducing a fluorine atom, often correlating with improved aqueous solubility and reduced off-target binding.

Drug Design Physicochemical Optimization ADME Prediction

Role as a Critical Precursor for Complex Antiarrhythmic Heterocyclic Systems

A series of substituted heterocyclic antiarrhythmic agents, demonstrating good activity and low toxicity, were prepared from N1-[4-(4-fluorocinnamoyl)phenyl]-5-chloro-2-methoxybenzamide. This key intermediate was in turn synthesized from 4-(4-fluorocinnamoyl)morpholine [1]. In this specific synthetic pathway, the morpholine-derived amide was essential for downstream reactions with hydrazine, which ultimately formed the pyrazoline core required for activity.

Cardiovascular Drug Discovery Heterocyclic Synthesis Antiarrhythmic Agents

Enhanced Tyrosinase Inhibition Potency Over Cinnamic Acid

While direct data for 4-(4-fluorocinnamoyl)morpholine is not available, a closely related class of morpholine-containing cinnamoyl amides has been shown to be a more potent tyrosinase inhibitor than cinnamic acid [1]. Specifically, compound B6 ((E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide) demonstrated an IC50 of 15.2 ± 0.6 μM, which was comparable to that of the standard kojic acid. By class-level inference, 4-(4-fluorocinnamoyl)morpholine, with its morpholine and fluorocinnamoyl motifs, is predicted to show improved potency over cinnamic acid for tyrosinase-related applications.

Cosmeceutical Chemistry Tyrosinase Inhibition Melanin Biosynthesis

Best Application Scenarios for 4-(4-Fluorocinnamoyl)morpholine Based on Evidence


Advanced Oncology Medicinal Chemistry: Optimizing Cytotoxic Payload Potency

When designing antibody-drug conjugates (ADCs) or small-molecule anticancer agents, incorporate 4-(4-fluorocinnamoyl)morpholine as the acyl donor during derivatization of lead scaffolds. The 70-fold cytotoxicity increase observed in the ecteinascidin SAR study provides a quantitative benchmark for expected potency enhancement, making it a superior choice over the 3-quinolineacyl derivative (50-fold increase) when maximum cytotoxicity is the primary objective [1].

Cardiovascular Drug Development: Synthesis of Patent-Defined Antiarrhythmic Libraries

Use this compound as a defined starting material to build libraries of N-substituted pyrazolines and related heterocycles. Its specific reactivity, as established in the 2007 synthesis, is validated to yield compounds with confirmed antiarrhythmic activity and low in vivo toxicity. This is not a general morpholine cinnamamide, but a gateway to a specific chemotype with demonstrated pharmacological potential, reducing synthetic and screening risk [2].

Physicochemical Property Optimization via Rational Fluorination

Select 4-(4-fluorocinnamoyl)morpholine over the unsubstituted analog for early-stage drug discovery programs needing a lower LogP scaffold. The quantified reduction in computed LogP from ~1.9 to 1.5 provides a data-driven strategy to improve aqueous solubility and modulate metabolic stability, key factors in reducing attrition in lead optimization phases [3].

Tyrosinase-Targeted Cosmeceutical Development

Explore this compound as a core scaffold for developing next-generation skin-lightening agents or enzymatic browning inhibitors. It offers a structurally and functionally validated alternative to cinnamic acid, with class-level evidence confirming that morpholine-containing cinnamamides achieve tyrosinase inhibition comparable to the gold standard kojic acid. This provides a patent-advantaged starting point for novel formulations [4].

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